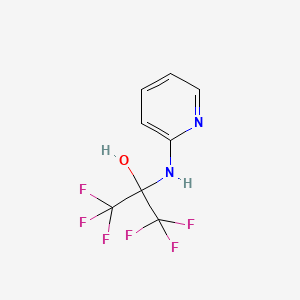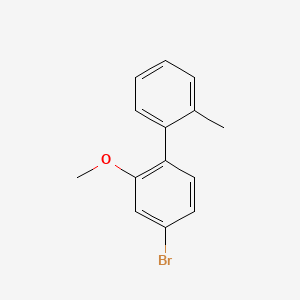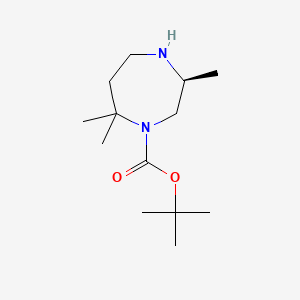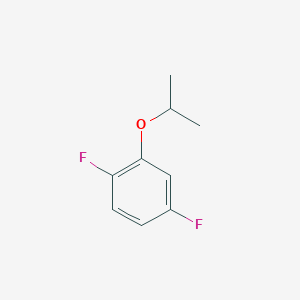
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a pyridin-2-ylamino group attached to a propan-2-ol backbone. The high electronegativity of fluorine atoms imparts significant stability and reactivity to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol typically involves the reaction of hexafluoroacetone with pyridin-2-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its high polarity and stability.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions, as it can act as a fluorinated probe.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, such as fluorinated polymers and surfactants, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with polar functional groups in biological molecules. This results in the modulation of enzyme activity, protein conformation, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar fluorinated structure but lacking the pyridin-2-ylamino group.
Hexafluoroisopropanol: Another fluorinated alcohol with high polarity and stability, commonly used as a solvent in organic synthesis.
Trifluoroethanol: A fluorinated alcohol with fewer fluorine atoms, used in protein folding studies and as a solvent.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol stands out due to the presence of the pyridin-2-ylamino group, which imparts additional reactivity and specificity in chemical reactions. This unique functional group allows for selective interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research.
特性
CAS番号 |
64139-77-1 |
|---|---|
分子式 |
C8H6F6N2O |
分子量 |
260.14 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H6F6N2O/c9-7(10,11)6(17,8(12,13)14)16-5-3-1-2-4-15-5/h1-4,17H,(H,15,16) |
InChIキー |
RMPQZDNFEUNDIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)



